Putrescine, C-11

Prostate Imaging Polyamine Transport Saturation No-Carrier-Added Radiosynthesis

[1-11C]Putrescine (CAS 100817-98-9), also designated Putrescine, C‑11, is a no-carrier-added (NCA) carbon‑11 radiolabeled aliphatic diamine developed as a positron emission tomography (PET) tracer. It belongs to the polyamine class, serving as the biosynthetic precursor of spermidine and spermine, and was designed to exploit the upregulated polyamine transport and metabolism in proliferating tumor tissue.

Molecular Formula C4H12N2
Molecular Weight 87.15 g/mol
CAS No. 100817-98-9
Cat. No. B12789417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePutrescine, C-11
CAS100817-98-9
Molecular FormulaC4H12N2
Molecular Weight87.15 g/mol
Structural Identifiers
SMILESC(CCN)CN
InChIInChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3-1
InChIKeyKIDHWZJUCRJVML-KTXUZGJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring [1-11C]Putrescine (CAS 100817-98-9): A No-Carrier-Added PET Radiotracer for Polyamine Metabolic Imaging


[1-11C]Putrescine (CAS 100817-98-9), also designated Putrescine, C‑11, is a no-carrier-added (NCA) carbon‑11 radiolabeled aliphatic diamine developed as a positron emission tomography (PET) tracer [1]. It belongs to the polyamine class, serving as the biosynthetic precursor of spermidine and spermine, and was designed to exploit the upregulated polyamine transport and metabolism in proliferating tumor tissue [1][2]. The C‑11 label (half‑life 20.4 min) permits same‑day serial PET studies, while the NCA preparation ensures specific activity >1.4 Ci/µmol, avoiding perturbation of endogenous putrescine pools [1][3].

Why Generic Substitution of [1-11C]Putrescine with Other Radiolabeled Polyamines or Non‑NCA Preparations Fails


Labeled putrescine analogs cannot be treated as interchangeable sourcing options because three tightly coupled parameters—specific activity (NCA vs. carrier‑added), radionuclide identity (C‑11 vs. F‑18 vs. H‑3 vs. C‑14), and metabolic fate (extent of conversion to spermidine/spermine)—simultaneously govern tracer uptake kinetics, PET image quantification, and the ability to avoid saturation of the polyamine transport system [1][2]. The following quantitative evidence demonstrates that even minor deviations in these parameters produce substantively different in vivo distribution and imaging performance.

Quantitative Differentiation Evidence for [1-11C]Putrescine Against Closest Analogs and Alternatives


NCA [1-11C]Putrescine vs. Carrier-Added C‑11 Putrescine: Prostate Uptake Suppression by Unlabeled Carrier

In mature male rats, NCA [1-11C]putrescine achieved a ventral prostate uptake of 1.8 %ID/g at 1 h post‑injection. When the same radiotracer was co‑injected with non‑radioactive carrier putrescine at doses from 0.3 nmol/kg to 2.8 µmol/kg, prostate uptake dropped to 0.31 %ID/g and 0.18 %ID/g, respectively—a 5.8‑fold to 10‑fold reduction [1]. This demonstrates saturable polyamine transport that would be masked by any preparation that is not truly no‑carrier‑added.

Prostate Imaging Polyamine Transport Saturation No-Carrier-Added Radiosynthesis PET Tracer Specific Activity

[1-11C]Putrescine vs. [11C]2-Deoxy‑D‑Glucose: Superior Tumor‑to‑Normal Brain Signal Discrimination

In eight human subjects with primary or metastatic brain tumors, the blood‑to‑brain influx constant (Ki) for [1-11C]putrescine was 0.078 ± 0.045 mL cc⁻¹ min⁻¹ for tumor tissue vs. 0.024 ± 0.007 mL cc⁻¹ min⁻¹ for normal brain (tumor‑to‑normal ratio ≈ 3.11) [1]. By direct comparison in the same subjects, the glucose metabolic rate (GMR) measured with [11C]2‑deoxy‑D‑glucose yielded a tumor‑to‑normal ratio of only 1.2 ± 0.5. [11C]Putrescine thus provides a substantially better signal‑to‑noise ratio than GMR measurements and is capable of detecting small glycolytically hypometabolic tumors that are isometabolic on [18F]FDG or [11C]2DG scans [1].

Brain Tumor Imaging PET Signal-to-Noise Glioma Tracer Kinetic Modeling

Solid‑State Support Synthesis of [1-11C]Putrescine Delivers 2.7‑Fold Higher Radiochemical Yield vs. Original Solution‑Phase Method

The original NCA synthesis of [1-11C]putrescine via Michael addition of K[11C]CN to acrylonitrile in solution yielded 20% radiochemical yield (decay‑corrected) with a 50‑min synthesis time [1]. A later solid‑state support method using silica gel to trap [11C]‑HCN under anhydrous conditions eliminated by‑product formation and achieved 53 ± 4% decay‑corrected radiochemical yield in only 40 min from end‑of‑bombardment [2]. This represents a 2.7‑fold yield improvement with a 10‑min reduction in production time—critical for a short‑lived C‑11 radionuclide (t½ = 20.4 min).

Radiopharmaceutical Production Solid-State Radiosynthesis Process Automation GMP Manufacturing

[1-11C]Putrescine vs. 2-[18F]Fluoroputrescine: Avoidance of In Vivo Defluorination and Bone Sequestration

2-[18F]Fluoroputrescine was developed as a longer‑lived analog (F‑18 t½ = 110 min) to facilitate prostate tumor imaging [1]. However, biodistribution studies in rats demonstrated that 2-[18F]fluoroputrescine undergoes significant in vivo defluorination, releasing free [18F]fluoride that accumulates in bone, degrading image quality and confounding quantitative analysis [1]. The original report concluded that a structurally modified F‑18 analog that resists defluorination was still needed [1]. In contrast, [1-11C]putrescine, being chemically identical to endogenous putrescine, shows no defluorination artifact and achieves its biodistribution through native polyamine transport and metabolism without generating a confounding bone signal [2].

Fluorine-18 Analogs Defluorination Bone Uptake Metabolic Stability

Putrescine vs. Spermidine, Spermine, and Ornithine: Superior Tumor Accumulation in a Rat Prostate Adenocarcinoma Model

In the AT3B‑1 rat prostate adenocarcinoma model, a comparative biodistribution study of 14C‑labeled polyamines at 1 h post‑i.v. administration found that putrescine achieved the highest absolute tumor accumulation (4.1 %ID/g), followed by ornithine (1.8 %ID/g) [1]. Putrescine also delivered the highest tumor‑to‑blood ratio (18.7), exceeding spermidine (12.9), while the tumor‑to‑normal prostate ratio ranked putrescine > ornithine > spermine > spermidine [1]. This establishes putrescine as the most favorable polyamine scaffold for prostate tumor PET imaging within this structurally related compound class.

Polyamine Tumor Uptake Prostate Adenocarcinoma Comparative Biodistribution 14C-Polyamine Screening

[1-11C]Putrescine vs. [3H]- and [14C]Putrescine: Enabling In Vivo PET Quantification Through NCA C‑11 Specific Activity

[3H]Putrescine and [14C]putrescine were used to establish the feasibility of putrescine as a tumor imaging agent, demonstrating 35‑fold higher uptake in transplanted rat glioma vs. normal brain [1]. However, neither radionuclide emits positrons, precluding PET imaging, and their long half‑lives (12.3 y and 5730 y) are incompatible with short‑interval serial studies [2]. [1-11C]Putrescine resolves these limitations: its NCA synthesis yields specific activity >1.4 Ci/µmol (EOB) [2], and a validated quality control method confirms radiochemical purity >99% with specific activity of 0.5–1.0 Ci/µmol at time of use [3]. This ensures that the administered mass of putrescine remains below the level that would perturb the endogenous plasma concentration (~0.5 µM), satisfying the PET tracer principle for quantitative kinetic modeling [2].

Specific Activity PET Quantification Tracer Principle Endogenous Pool Perturbation

Procurement‑Relevant Application Scenarios for [1-11C]Putrescine Based on Quantitative Evidence


Longitudinal PET Monitoring of Brain Tumor Malignancy Grade and Therapeutic Response

The tumor‑to‑normal brain Ki ratio of ~3.11 for [1-11C]putrescine, vs. only ~1.2 for glucose metabolic rate, enables detection of small, glycolytically hypometabolic brain tumors and tracking of malignancy progression over time [1]. High‑grade astrocytomas showed a mean Ki of 0.098 vs. 0.027 mL cc⁻¹ min⁻¹ for low‑grade tumors, indicating that [1-11C]putrescine PET can grade tumor aggressiveness and monitor response to radio‑ or chemotherapy in a single subject across serial scans [1].

Prostate Tumor Imaging with Polyamine Transport‑Based Contrast—NCA Purity Mandatory

The 5.8‑ to 10‑fold suppression of prostate uptake when carrier putrescine is co‑administered demonstrates that only rigorously NCA [1-11C]putrescine can produce meaningful prostate PET images [2]. In the AT3B‑1 rat prostate adenocarcinoma model, putrescine achieved the highest tumor accumulation (4.1 %ID/g) and tumor‑to‑blood ratio (18.7) among all endogenous polyamines tested, confirming its suitability as a prostate cancer PET tracer when procured in NCA form [3].

Routine Clinical‑Scale Radiopharmaceutical Production via Automated Solid‑State Synthesis

The solid‑state support radiosynthesis method produces [1-11C]putrescine in 53 ± 4% decay‑corrected yield within 40 min, a 2.7‑fold improvement over the original 20% yield solution‑phase method, and is amenable to full automation [4]. Institutions scaling up for multi‑dose clinical PET studies should specify this method in procurement requirements, as it directly impacts the deliverable radioactivity per batch and cost‑per‑patient‑dose for a short‑lived C‑11 tracer.

Polyamine Metabolism Research Requiring Quantitative PET Kinetic Modeling

The NCA specific activity of >1.4 Ci/µmol ensures that the administered putrescine mass remains far below the endogenous plasma concentration (~0.5 µM), satisfying the PET tracer principle essential for compartmental kinetic modeling of polyamine transport and metabolism in vivo [5]. This is unattainable with lower‑specific‑activity carrier‑added C‑11 preparations or with 3H/14C‑labeled putrescine, making NCA [1-11C]putrescine the exclusive option for quantitative PET studies of tumor polyamine biology.

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